![molecular formula C11H6BrCl3N2O B11107826 N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide](/img/structure/B11107826.png)
N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide
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Overview
Description
N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a trichloroacetamide group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide typically involves the bromination of quinoline followed by the introduction of the trichloroacetamide group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The trichloroacetamide group can be introduced through a reaction with trichloroacetyl chloride in the presence of a base like pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Reactions: Formation of N-(6-substituted-quinolin-8-yl)-2,2,2-trichloroacetamide derivatives.
Oxidation and Reduction Reactions: Formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: Utilized as a probe to investigate cellular pathways and molecular mechanisms.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trichloroacetamide group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the quinoline ring can intercalate with DNA or RNA, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- N-(6-bromoquinolin-8-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
- N-(quinolin-8-yl)benzamides
- Quinolinyl-pyrazoles
Uniqueness
N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various scientific research applications and the development of new therapeutic agents.
Properties
Molecular Formula |
C11H6BrCl3N2O |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(6-bromoquinolin-8-yl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C11H6BrCl3N2O/c12-7-4-6-2-1-3-16-9(6)8(5-7)17-10(18)11(13,14)15/h1-5H,(H,17,18) |
InChI Key |
UJUWFROHMFLJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)NC(=O)C(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
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